Chemotherapy-Specific Antiemetic Efficacy: Doxorubicin vs. Cisplatin Response
In a randomized double-blind clinical trial of 64 cancer patients, benzquinamide demonstrated agent-specific antiemetic efficacy dependent on the chemotherapeutic agent. Patient preference for benzquinamide was 46% versus 38% for haloperidol in doxorubicin-treated patients, while for cisplatin-treated patients, haloperidol was strongly preferred (78% vs. 22%) [1]. Complete relief of vomiting was achieved in 5 of 41 patients receiving benzquinamide compared to 14 of 45 patients receiving haloperidol, indicating differential potency based on the emetogenic stimulus [2].
| Evidence Dimension | Patient preference for antiemetic efficacy (chemotherapy-induced emesis) |
|---|---|
| Target Compound Data | 46% patient preference (doxorubicin); 22% patient preference (cisplatin) |
| Comparator Or Baseline | Haloperidol: 38% patient preference (doxorubicin); 78% patient preference (cisplatin) |
| Quantified Difference | Benzquinamide preferred by +8% in doxorubicin; haloperidol preferred by +56% in cisplatin |
| Conditions | Randomized double-blind clinical trial; 64 patients receiving cancer chemotherapy (doxorubicin or cisplatin) |
Why This Matters
This demonstrates that benzquinamide is not a universal antiemetic; its selection should be guided by the specific chemotherapeutic agent, particularly for doxorubicin-containing regimens where it outperforms haloperidol.
- [1] Neidhart JA, Gagen M, Young D, Wilson HE. Specific antiemetics for specific cancer chemotherapeutic agents: haloperidol versus benzquinamide. Cancer. 1981 Mar 15;47(6):1439-43. View Source
- [2] Neidhart JA, Gagen M, Young D, Wilson HE. Specific antiemetics for specific cancer chemotherapeutic agents: haloperidol versus benzquinamide. Cancer. 1981 Mar 15;47(6):1439-43. View Source
